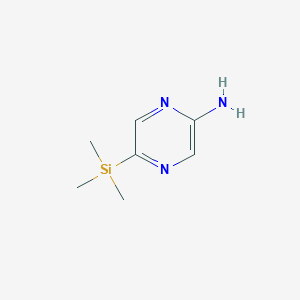

5-Trimethylsilylpyrazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Pyridones

5-Trimethylsilylpyrazin-2-amine is utilized in synthesizing 2(1H)-pyridones, which are significant in pharmaceuticals and agrochemicals (Kvita, 1991).

Aldol-Type Reactions

It facilitates aldol-type reactions, particularly in the condensation of enol trimethylsilyl ethers, contributing to the synthesis of β-alkoxy carbonyl compounds (Murata et al., 1988).

Antimicrobial Activity

Research shows its derivatives have potential antimicrobial activity, making them of interest in the development of new drugs and treatments (Georgiadis, 1976).

Synthesis of Primary Amines

The compound is involved in the synthesis of primary amines, a fundamental process in organic chemistry and material science (Bestmann & Wölfel, 1984).

N-Siloxycarbonylation Reactions

It participates in N-siloxycarbonylation reactions, which are critical in developing pharmaceuticals and agrochemicals (Belova et al., 2013).

Metal-Uptake in Polymers

This compound is used in immobilizing ligands on polymers for metal uptake, showing potential in environmental cleanup and recycling (Berkel et al., 1997).

NMR Spectroscopy

It's used in NMR spectroscopy studies to understand complex molecular structures, crucial in pharmaceuticals and material science research (Herberhold et al., 1997).

Suzuki Cross-Coupling Reactions

This compound is significant in Suzuki cross-coupling reactions, essential in organic synthesis and drug discovery (Ahmad et al., 2021).

Synthesis of Pyrazoles

It plays a role in synthesizing pyrazoles, which are key in developing therapeutic agents (Cuadrado et al., 2002).

Oligonucleotide Formation

Research shows its involvement in oligonucleotide formation, a process fundamental in genetic research and biotechnology (Prabahar et al., 1994).

Synthesis of Deoxyaminosugars

Its application extends to the synthesis of deoxyaminosugars, critical in developing new pharmaceuticals (Ravindran et al., 2000).

Biomass-Based Alcohol Amination

It's used in the amination of biomass-based alcohols, a process important for sustainable chemical production (Pera‐Titus & Shi, 2014).

Polystyrene Modification

Its derivatives are utilized in modifying polystyrene, which has applications in materials science and engineering (Ayyub et al., 2014).

Polychloropyrimidines Synthesis

It assists in the synthesis of polychloropyrimidines, used in pharmaceuticals and agrochemicals (Smith & Buchwald, 2016).

Host-Guest Photoreactions

This compound plays a role in host-guest photoreactions, relevant in photochemistry and molecular recognition studies (Tada et al., 1982).

Olefin Polymerization

It's significant in olefin oligo- and polymerization, a process important in industrial polymer production (Fuhrmann et al., 1996).

Chiral Synthesis

The compound is used in asymmetric α-amination, crucial for the synthesis of chiral compounds in pharmaceuticals (Yang et al., 2011).

Diaminoboranes Synthesis

It facilitates the synthesis of diaminoboranes, which have potential applications in materials science and catalysis (Bellham et al., 2013).

Pyridine and Pyran Formation

This compound is involved in the formation of pyridine and pyran compounds, important in pharmaceutical and agrochemical industries (Shagun et al., 2013).

作用機序

Target of Action

It is known that pyrazine derivatives, such as 5-trimethylsilylpyrazin-2-amine, have been associated with anti-inflammatory activities . These compounds are believed to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrazinamide, a related compound, is known to act differently from common antibiotics by inhibiting multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme a required for persister survival .

Biochemical Pathways

For instance, they are involved in the de novo synthesis of purines and pyrimidines, the formation of deoxyribonucleotides, and the balancing of nucleotide pools .

Result of Action

Related compounds have been shown to exhibit potent anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can significantly impact the stability of the compound. It must be stored in a cool, ventilated warehouse, away from fire and heat sources as well as strong alkaline reagents .

特性

IUPAC Name |

5-trimethylsilylpyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3Si/c1-11(2,3)7-5-9-6(8)4-10-7/h4-5H,1-3H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQXCIIHGMWKBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)

![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)

![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)

![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)